molecular formula C₁₉H₁₉N₃O₃ B156560 Zolpidem Carboxylic Acid CAS No. 109461-65-6

Zolpidem Carboxylic Acid

Cat. No.: B156560
CAS No.: 109461-65-6
M. Wt: 337.4 g/mol
InChI Key: FELZONDEFBLTSP-UHFFFAOYSA-N
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Description

Zolpidem Carboxylic Acid, also known as zolpidem phenyl-4-carboxylic acid, is a major metabolite of zolpidem, a widely prescribed hypnotic medication used to treat insomnia. Zolpidem is marketed under the brand name Ambien and is known for its rapid onset of action and short half-life. The primary metabolic pathway of zolpidem involves side chain oxidation and phenolic hydroxylation, leading to the formation of this compound .

Mechanism of Action

Target of Action

Zolpidem Carboxylic Acid is a major metabolite of Zolpidem . Zolpidem primarily targets the GABA A receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, and their activation leads to increased chloride conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability .

Mode of Action

Zolpidem enhances the activity of the inhibitory neurotransmitter, γ-aminobutyric acid (GABA), via selective agonism at the benzodiazepine-1 (BZ 1) receptor . This interaction results in increased chloride conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability . This leads to sedative and hypnotic effects, which are beneficial in the treatment of insomnia .

Biochemical Pathways

The primary routes of zolpidem metabolism are side chain oxidation and phenolic hydroxylation, with the major metabolite being the zolpidem phenyl-4-carboxylic acid (ZCA) compound . The metabolism of zolpidem to ZCA extends the detection window of zolpidem beyond the 8–12 hours of detection for zolpidem .

Pharmacokinetics

Zolpidem has a quick onset of action of approximately 15 minutes with an equally short half-life of 1.4–4.5 hours . The short half-life coupled with the low levels of unchanged drug excreted can make detection in urine difficult . The presence of zca in urine can be much more prevalent, with positive rates as high as 50% of patient samples reviewed .

Result of Action

The molecular and cellular effects of Zolpidem’s action include decreased time to fall asleep (sleep latency), increased duration of sleep, and decreased number of awakenings during sleep in patients with temporary (transient) insomnia . In addition, Zolpidem improves sleep quality in patients suffering from chronic insomnia and can show mild muscle relaxant properties .

Action Environment

The action, efficacy, and stability of Zolpidem can be influenced by various environmental factors. For instance, the Food and Drug Administration has pointed out that female dosing should be half that given to males . Furthermore, the positivity from ZCA results is significantly higher than reported earlier, suggesting that monitoring ZCA may result in even higher levels of positivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zolpidem Carboxylic Acid typically involves the oxidation of zolpidem. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the oxidation of the methyl group on the phenyl ring of zolpidem to form the carboxylic acid derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. For instance, microwave-assisted synthesis has been explored to enhance reaction rates and yields. This method utilizes microwave irradiation to accelerate the oxidation process, resulting in higher purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Zolpidem Carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: More oxidized derivatives of this compound.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Ester or amide derivatives.

Comparison with Similar Compounds

Uniqueness: Zolpidem Carboxylic Acid is unique due to its specific role as a major metabolite of zolpidem. It is more prevalent in biological samples compared to unchanged zolpidem, making it a valuable marker for drug monitoring and compliance testing .

Properties

IUPAC Name

4-[3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-4-9-16-20-18(13-5-7-14(8-6-13)19(24)25)15(22(16)11-12)10-17(23)21(2)3/h4-9,11H,10H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELZONDEFBLTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2CC(=O)N(C)C)C3=CC=C(C=C3)C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50148941
Record name Zolpidem carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109461-65-6
Record name Zolpidem carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109461656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zolpidem carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOLPIDEM CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGV9R9660K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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